molecular formula C16H11NO4S2 B14802785 [4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid

[4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid

Cat. No.: B14802785
M. Wt: 345.4 g/mol
InChI Key: UWZGKFZEMBHKEK-JYRVWZFOSA-N
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Description

[4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is known for its potential antibacterial and anticancer properties, making it a valuable subject of study for researchers aiming to develop new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid typically involves the condensation of 5-phenylfuran-2-carbaldehyde with thiosemicarbazide, followed by cyclization and subsequent reaction with chloroacetic acid. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the reactions .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to ensure higher yields and purity, as well as implementing safety measures to handle potentially hazardous reagents and by-products.

Chemical Reactions Analysis

Types of Reactions

[4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioxo group to a thiol group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the thioxo group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to facilitate substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reagents and conditions used .

Scientific Research Applications

Chemistry

In chemistry, [4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology

Biologically, this compound has shown promise as an antibacterial agent. Studies have demonstrated its efficacy against a range of Gram-positive bacteria, including multidrug-resistant strains . Its low toxicity towards mammalian cells further enhances its potential as a therapeutic agent.

Medicine

In the medical field, this compound is being investigated for its anticancer properties. Preliminary studies suggest that it can inhibit the growth of certain cancer cell lines, making it a candidate for further drug development .

Industry

Industrially, this compound can be used in the development of new antimicrobial coatings and materials. Its stability and efficacy make it suitable for applications in healthcare settings, such as in the production of antibacterial surfaces and devices.

Mechanism of Action

The mechanism of action of [4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid involves the inhibition of bacterial enzymes critical for cell wall synthesis. This leads to the disruption of bacterial cell integrity and ultimately cell death. The compound’s anticancer activity is believed to be mediated through the induction of apoptosis in cancer cells, although the exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets [4-Oxo-5-(5-phenylfuran-2-yl-methylene)-2-thioxothiazolidin-3-yl]acetic acid apart is its dual antibacterial and anticancer properties. While many compounds exhibit one of these activities, the ability to target both bacterial and cancer cells makes this compound particularly valuable for therapeutic development.

Properties

Molecular Formula

C16H11NO4S2

Molecular Weight

345.4 g/mol

IUPAC Name

2-[(5Z)-4-oxo-5-[(5-phenylfuran-2-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]acetic acid

InChI

InChI=1S/C16H11NO4S2/c18-14(19)9-17-15(20)13(23-16(17)22)8-11-6-7-12(21-11)10-4-2-1-3-5-10/h1-8H,9H2,(H,18,19)/b13-8-

InChI Key

UWZGKFZEMBHKEK-JYRVWZFOSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2=CC=C(O2)/C=C\3/C(=O)N(C(=S)S3)CC(=O)O

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N(C(=S)S3)CC(=O)O

Origin of Product

United States

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